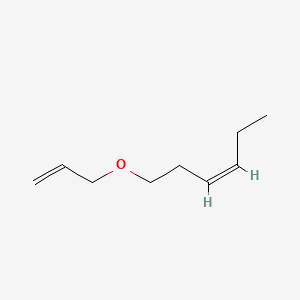

(Z)-1-(Allyloxy)hex-3-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1-(Allyloxy)hex-3-ene is an organic compound characterized by the presence of an allyloxy group attached to a hexene chain. The compound’s structure includes a double bond in the Z-configuration, which means the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Allyloxy)hex-3-ene typically involves the following steps:

Starting Materials: The synthesis begins with hex-3-ene and allyl alcohol.

Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the allyl alcohol.

Formation of Allyloxy Intermediate: The deprotonated allyl alcohol reacts with hex-3-ene under controlled temperature conditions to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-1-(Allyloxy)hex-3-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond to a single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyloxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Compounds with nucleophilic groups replacing the allyloxy group.

Applications De Recherche Scientifique

Applications in Flavoring and Fragrance Industry

Flavoring Agent:

- The compound's unique odor profile makes it suitable for use as a flavoring agent in food products. Its sensory characteristics can enhance the taste experience, making it valuable in culinary applications.

Fragrance Component:

- In the fragrance industry, (Z)-1-(Allyloxy)hex-3-ene can serve as a key ingredient in perfumes and scented products due to its pleasant aroma. Its ability to blend well with other aromatic compounds allows for the creation of complex fragrance profiles.

Pharmaceutical Applications

Drug Delivery Systems:

- Research indicates that compounds similar to this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for enhancing the bioavailability of drugs, making it a candidate for drug delivery systems.

Reactivity with Nucleophiles:

- Studies have shown that this compound exhibits reactivity with nucleophiles, providing insights into potential pathways for functionalization. This reactivity can be harnessed for the development of new pharmaceuticals or therapeutic agents.

Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Hexene | Linear alkene | Saturated structure; lacks ether functionality |

| Allyl alcohol | Alcohol | Contains hydroxyl group; reactive towards nucleophiles |

| 2-Hexenal | Aldehyde | Contains carbonyl group; different reactivity |

| 3-Hexenyl acetate | Ester | Contains ester functionality; different physical properties |

This table highlights the unique features of this compound compared to structurally similar compounds, emphasizing its potential applications in various fields.

Case Studies

Biological Interaction Studies:

Recent studies have explored the interactions of this compound within biological systems. For instance, its integration into lipid membranes has been linked to altered membrane dynamics, which could enhance drug absorption rates. Such findings suggest that further research could lead to innovative drug formulations utilizing this compound.

Synthesis and Functionalization:

A study focused on synthesizing this compound through a series of allylation reactions demonstrated high yields and stereoselectivity. This method not only confirms the feasibility of producing this compound but also opens avenues for further functionalization to create derivatives with enhanced properties for specific applications .

Mécanisme D'action

The mechanism by which (Z)-1-(Allyloxy)hex-3-ene exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

(E)-1-(Allyloxy)hex-3-ene: The E-configuration isomer with different spatial arrangement.

1-(Methoxy)hex-3-ene: A similar compound with a methoxy group instead of an allyloxy group.

1-(Butoxy)hex-3-ene: A compound with a butoxy group replacing the allyloxy group.

Uniqueness: (Z)-1-(Allyloxy)hex-3-ene is unique due to its Z-configuration, which can influence its reactivity and interactions compared to its E-configuration isomer and other similar compounds with different substituents.

Propriétés

Numéro CAS |

70220-23-4 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(Z)-1-prop-2-enoxyhex-3-ene |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-9-10-8-4-2/h4-6H,2-3,7-9H2,1H3/b6-5- |

Clé InChI |

URXKWFQRCJODEE-WAYWQWQTSA-N |

SMILES isomérique |

CC/C=C\CCOCC=C |

SMILES canonique |

CCC=CCCOCC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.